3-Bromofuro[3,2-c]pyridin-4-amine
Overview
Description
3-Bromofuro[3,2-c]pyridin-4-amine is a chemical compound with the molecular formula C7H5BrN2O . It has a molecular weight of 213.03 g/mol .
Synthesis Analysis
The synthesis of this compound involves heating 3-bromo-4-chlorofuro[3,2-c]pyridine with concentrated aqueous ammonia in 1,4-dioxane at 150°C for 72 hours .Molecular Structure Analysis
The molecular structure of this compound consists of 11 heavy atoms, 9 of which are aromatic . It has no rotatable bonds, 2 H-bond acceptors, and 1 H-bond donor .Physical and Chemical Properties Analysis
This compound has a high GI absorption and is BBB permeant . It is not a P-gp substrate but is a CYP1A2 inhibitor . Its Log Po/w (iLOGP) is 1.7 . It has a water solubility of 0.358 mg/ml .Scientific Research Applications
Synthesis and Chemical Properties
Novel Derivatives Synthesis : A study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives, demonstrating the compound's utility in creating diverse molecular structures with potential applications ranging from chiral dopants for liquid crystals to candidates with anti-thrombolytic and biofilm inhibition activities (Gulraiz Ahmad et al., 2017).
Chemodivergent Synthesis : Research on chemodivergent synthesis from α-bromoketones and 2-aminopyridine under different conditions led to the creation of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, highlighting the compound's versatility in organic synthesis (Yanpeng Liu et al., 2019).
Application in Molecular Design
Synthesis of Pyridinium Tosylates and N-Oxides : The preparation of 5-Aminofuro[3,2-c]pyridinium tosylates and their reactions to yield furo[3,2-c]pyrazolo[1,5-a]pyridinecarboxylic esters and furo[3,2-c]pyridine N-oxides indicate the compound's role in synthesizing novel organic molecules with potential pharmacological applications (M. Bencková and A. Krutošíková, 1999).
Regioselective Arylation : A study on highly regioselective arylation of sp3 C-H bonds catalyzed by palladium acetate demonstrates the potential of using such brominated pyridine compounds in the directed functionalization of organic molecules, facilitating the synthesis of complex molecular architectures (V. Zaitsev et al., 2005).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
3-Bromofuro[3,2-c]pyridin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of the enzyme CYP1A2, which is involved in the metabolism of drugs and other xenobiotics . Additionally, this compound has shown interactions with other biomolecules, such as receptors and transporters, affecting their function and regulation.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways like MAPK/ERK, which are crucial for cell proliferation and differentiation. Furthermore, it affects gene expression by altering the transcriptional activity of specific genes, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, its inhibition of CYP1A2 results from direct binding to the enzyme’s active site, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where specific dosages result in significant changes in cellular and metabolic functions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of CYP1A2 affects the metabolism of drugs and other compounds, leading to changes in their bioavailability and activity . Additionally, this compound can influence the levels of specific metabolites by modulating enzyme activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific compartments . These interactions influence the compound’s accumulation and distribution, affecting its overall efficacy and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization affects its interactions with biomolecules and its overall function within the cell.
Properties
IUPAC Name |
3-bromofuro[3,2-c]pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-4-3-11-5-1-2-10-7(9)6(4)5/h1-3H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAWQPZKVGXRJSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1OC=C2Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593952 | |
Record name | 3-Bromofuro[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799293-73-5 | |
Record name | 3-Bromofuro[3,2-c]pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50593952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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